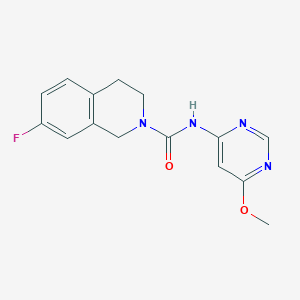![molecular formula C15H20F3N3O B7648563 2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7648563.png)
2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone, also known as TFEA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEA is a synthetic compound that is used in various scientific research applications, including drug discovery, neuroscience, and biochemistry.
作用機序
2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the brain and other organs. This compound increases the concentration of dopamine in the brain, leading to increased motivation, attention, and pleasure. This compound has also been shown to have anxiolytic effects, reducing anxiety and stress levels in animals.
実験室実験の利点と制限
The advantages of using 2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone in lab experiments include its potency as a dopamine transporter inhibitor, its ability to increase dopamine concentration in the brain, and its unique properties that make it a promising candidate for drug discovery research. However, the limitations of using this compound in lab experiments include its high cost, the specialized equipment and expertise required for its synthesis, and the potential for side effects in animals.
将来の方向性
The potential applications of 2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone in various fields are vast, and there are numerous future directions for research. Some of the future directions for this compound research include studying its effects on other neurotransmitters, exploring its potential as a therapeutic agent for various disorders, and developing more efficient and cost-effective methods for its synthesis.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound has been extensively used in drug discovery, neuroscience, and biochemistry research, and there are numerous future directions for its study. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
合成法
The synthesis of 2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound involves the reaction of 4-pyridyl ethylamine with 3-(trifluoromethyl)piperidin-1-amine in the presence of a catalyst. The resulting compound is then purified using various techniques to obtain pure this compound.
科学的研究の応用
2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone has been extensively used in various scientific research applications due to its unique properties. This compound is known to act as a potent inhibitor of the dopamine transporter, which makes it a promising candidate for drug discovery research. This compound has also been used in neuroscience research to study the effects of dopamine on the brain. In biochemistry, this compound has been used to study the biochemical and physiological effects of dopamine on various cellular processes.
特性
IUPAC Name |
2-(1-pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O/c1-11(12-4-6-19-7-5-12)20-9-14(22)21-8-2-3-13(10-21)15(16,17)18/h4-7,11,13,20H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPMJJFRBXCMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NCC(=O)N2CCCC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(1,3-Dihydro-2-benzofuran-5-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648488.png)
![N-[3-(hydroxymethyl)pentan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7648493.png)
![2-[(5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfinyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7648499.png)

![Methyl 2-[(2-amino-2-oxoethyl)amino]-2-naphthalen-2-ylacetate](/img/structure/B7648506.png)
![N-[[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]methyl]-2-methylbenzamide](/img/structure/B7648513.png)
![5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7648518.png)
![2-(oxolan-2-yl)-4-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methyl]morpholine](/img/structure/B7648526.png)
![N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide](/img/structure/B7648548.png)
![5-bromo-2-[[(2R)-2-hydroxypropyl]amino]benzonitrile](/img/structure/B7648553.png)

![3-(2,6-Dimethyloxan-4-yl)-1-(2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B7648580.png)
![1-[1-[4-(3-Fluorophenyl)butan-2-yl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7648587.png)
![N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648594.png)